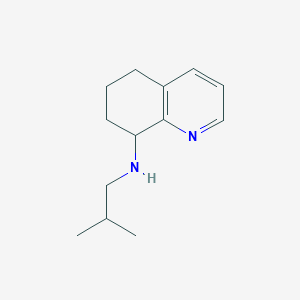

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h4,6,8,10,12,15H,3,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXNFIHCTMSLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203921 | |

| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-30-4 | |

| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. This article synthesizes information from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a tetrahydroquinoline framework with an amine functional group and a branched alkyl substituent. Its molecular formula is C13H18N2, and it exhibits unique structural characteristics that contribute to its biological reactivity.

Overview of Studies

Research has demonstrated that derivatives of tetrahydroquinoline, including this compound, possess significant antiproliferative properties against various cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 0.6 | Induces ROS production and mitochondrial dysfunction |

| (R)-5a | HT-29 (Colorectal) | 5.4 | Cell cycle arrest in G0/G1 phase |

| (S)-5a | HeLa (Cervical) | 17.2 | Mitochondrial membrane depolarization |

Detailed Findings

- Cell Line Sensitivity : In a study involving multiple cancer cell lines such as A2780 (ovarian carcinoma), HT-29 (colorectal adenocarcinoma), and HeLa (cervical carcinoma), the compound showed varying degrees of cytotoxicity. Notably, the (R)-enantiomer exhibited superior activity compared to its (S)-counterpart .

- Mechanism of Action : The primary mechanism identified involves the induction of oxidative stress through increased reactive oxygen species (ROS) levels. This leads to mitochondrial dysfunction, which is critical in triggering apoptotic pathways in cancer cells . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

- Cell Cycle Effects : The most active derivative, (R)-5a, was shown to cause significant alterations in cell cycle progression by increasing the proportion of cells in the G0/G1 phase while decreasing those in S and G2/M phases. This suggests that the compound may effectively halt cancer cell proliferation at specific cell cycle checkpoints .

Case Study 1: Ovarian Cancer Treatment

In a controlled laboratory setting, this compound was tested on A2780 ovarian cancer cells. The study revealed an IC50 value of 0.6 µM, indicating potent cytotoxicity. The mechanism involved was traced back to ROS-mediated mitochondrial damage leading to apoptosis .

Case Study 2: Colorectal Adenocarcinoma

Another study assessed the effects of this compound on HT-29 colorectal adenocarcinoma cells. Results showed an IC50 of 5.4 µM with similar mechanisms involving ROS production and subsequent mitochondrial dysfunction contributing to cell death .

Scientific Research Applications

Biological Properties and Therapeutic Applications

Recent studies have highlighted the compound's potential in cancer treatment and as an anti-HIV agent. The following points summarize key findings:

- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline, including N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.6 µM against HCT-116 cells, suggesting strong antitumor potential due to its ability to interact with the proteasome's regulatory subunit .

- Mechanism of Action : The compound has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells. These mechanisms contribute to its efficacy in disrupting cancer cell proliferation .

- CXCR4 Antagonism : this compound has been identified as a potent CXCR4 antagonist. This receptor is often overexpressed in various cancers and is implicated in tumor metastasis. Compounds targeting CXCR4 can potentially inhibit cancer progression and provide a novel approach for cancer therapy .

Catalytic Applications

The compound also serves as a ligand in transition metal catalysis:

- Chiral Ligands : this compound has been utilized as a chiral diamine ligand in the synthesis of transition metal complexes. These complexes have shown promise in asymmetric hydrogenation reactions, which are crucial for producing enantiomerically pure compounds used in pharmaceuticals .

- Sustainable Processes : The use of this compound as a ligand facilitates the development of more sustainable synthetic processes by improving yields and reducing the need for expensive chiral resolving agents .

Summary of Key Findings

The following table summarizes the applications and findings related to this compound:

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Key Insights :

Aromatic/Phosphine-Substituted Derivatives

| Compound | Substituent | Key Properties/Applications | Evidence Source |

|---|---|---|---|

| L5 (Diphenylphosphinoethyl) | Diphenylphosphinoethyl | Iron(II) coordination; catalytic applications |

Key Insights :

- The diphenylphosphinoethyl group in enables metal coordination, making it suitable for catalytic systems (e.g., asymmetric synthesis) rather than therapeutic use.

Chiral Derivatives

Key Insights :

Halogenated Derivatives

| Compound | Substituent | Key Properties/Applications | Evidence Source |

|---|---|---|---|

| N-(2,2,2-Trifluoroethyl)-THQ-8-amine | Trifluoroethyl | Enhanced metabolic stability; fluorophilic effects |

Key Insights :

Guanidine/Amidine Derivatives

| Compound | Substituent | Key Properties/Applications | Evidence Source |

|---|---|---|---|

| Guanidine-hydroquinoline ligands | Guanidine | Zinc coordination; lactide polymerization |

Key Insights :

Physicochemical Properties

| Compound | Molecular Weight | Solubility | LogP (Predicted) |

|---|---|---|---|

| N-(2-Methylpropyl)-THQ-8-amine | ~206.3* | Low (hydrochloride salt improves solubility) | ~2.5 |

| (S)-THQ-8-amine dihydrochloride | 221.1 | High (salt form) | ~1.8 |

| N-Trifluoroethyl-THQ-8-amine | 230.1 | Moderate | ~2.9 |

*Calculated based on C₁₃H₂₀N₂.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives?

- Methodology : Reductive amination is a key strategy. For example, ketone intermediates (e.g., 5,6,7,8-tetrahydroquinolin-8-one) react with 2-methylpropylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane at room temperature. Post-synthetic modifications include N-alkylation with alkyl halides or phosphinoethyl groups to tailor ligand properties .

- Characterization : ¹H/¹³C NMR and FT-IR spectroscopy confirm structural integrity. Elemental analysis validates purity (e.g., C, H, N content) .

Q. How are stereochemical configurations (e.g., S/R enantiomers) resolved in this compound class?

- Methodology : Enzymatic kinetic resolution using lipases or esterases can separate enantiomers. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine was isolated via L-tartaric acid recrystallization after enzymatic treatment, achieving >99% enantiomeric excess (ee) .

- Validation : Chiral HPLC or polarimetry verifies enantiopurity .

Q. What spectroscopic techniques are critical for structural elucidation of these derivatives?

- Techniques :

- X-ray crystallography : Resolves 3D conformation and ligand-metal coordination (e.g., Fe(II) complexes in ε-caprolactone polymerization) .

- Multinuclear NMR : ³¹P NMR identifies phosphine ligands in metal complexes (e.g., δ −20.25 ppm for L5 ligand) .

- FT-IR : Confirms amine and carbonyl functional groups (e.g., N-H stretches at ~3305 cm⁻¹) .

Advanced Research Questions

Q. How do N-(2-methylpropyl)-tetrahydroquinolin-8-amine ligands influence catalytic activity in ring-opening polymerization (ROP)?

- Mechanistic Insights : Iron(II) complexes with bulky substituents (e.g., mesityl or triisopropylphenyl) enhance catalytic efficiency in ε-caprolrolactone ROP. Steric bulk reduces aggregation, improving monomer accessibility .

- Data Comparison : Fe6 (with 2,4,6-triisopropylphenyl) achieves higher turnover frequency (TOF) than Fe5 (mesityl-substituted) due to optimized steric hindrance .

Q. What structural modifications improve enantioselectivity in asymmetric hydrogenation using these ligands?

- Design Strategy : Incorporating chiral 5,6,7,8-tetrahydroquinolin-8-amine fragments into PNN pincer ligands (e.g., L7) enhances enantiocontrol. For example, Mn(I) complexes with ferrocenyl-phosphine substituents achieve >90% ee in ketone hydrogenation .

- Experimental Validation : Kinetic studies show that PNN coordination (vs. NN) improves both yield and ee due to stronger metal-ligand cooperativity .

Q. How does N-(2-methylpropyl)-tetrahydroquinolin-8-amine contribute to CXCR4 antagonism in cancer research?

- SAR Insights : Rigidity reduction in the tetrahydroquinoline scaffold improves binding to CXCR4 (a chemokine receptor overexpressed in cancers). Derivatives like (S)-5,6,7,8-tetrahydroquinolin-8-amine disrupt CXCL12-mediated pro-survival signaling, validated via in vitro migration assays .

- Contradictions : While early analogs showed high binding affinity, pharmacokinetic challenges (e.g., poor solubility) required late-stage Buchwald couplings to introduce hydrophilic groups (e.g., aminopiperidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.